Polydatin

Descripción

Chemical Identity and Nomenclature

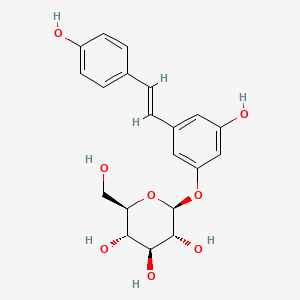

Polydatin is chemically identified as 3,4′,5-trihydroxystilbene-3-β-D-glucoside , a monocrystalline compound with the molecular formula C₂₀H₂₂O₈ and molecular weight 390.38 g/mol . Key identifiers include:

Its structure comprises a resveratrol backbone (3,5,4′-trihydroxystilbene) linked via a β-D-glucopyranoside moiety at the C3 hydroxyl group.

Historical Context and Discovery

This compound was first isolated from the rhizome and root of Polygonum cuspidatum (Japanese knotweed), a plant historically used in traditional Chinese medicine for treating inflammation, hyperlipidemia, and infections. Subsequent studies identified it in grapes, peanuts, red wine, and chocolate . Key milestones include:

- Traditional Use : Polygonum cuspidatum roots (Huzhang) have been documented in Chinese pharmacopeia for centuries, primarily for circulatory and inflammatory disorders.

- Modern Isolation : The compound was structurally characterized in the late 20th century, with early research focusing on its role as a resveratrol precursor.

- Dietary Presence : Recognized as a major stilbene in red wine, contributing to its purported health benefits.

Classification within Stilbenoid Polyphenols

This compound belongs to the stilbenoid family , a subclass of phenylpropanoids characterized by a C₆–C₂–C₆ backbone . Its classification is as follows:

| Category | Characteristics |

|---|---|

| Stilbenoid Type | Glycoside (contains a β-D-glucopyranoside moiety) |

| Aglycone | Resveratrol (3,5,4′-trihydroxystilbene) |

| Structural Features | Hydroxyl groups at C3, C5, and C4′; ethylene bridge between aromatic rings |

Comparison with Other Stilbenoids :

| Compound | Structure | Source |

|---|---|---|

| Resveratrol | Aglycone form (no sugar) | Grapes, berries |

| Piceid | Resveratrol-3-O-glucoside | Grape juices, Japanese knotweed |

| Astringin | Resveratrol-3-O-rhamnoside | Norway spruce bark |

This compound’s glucosylation enhances water solubility and stability compared to resveratrol, though enzymatic hydrolysis in vivo regenerates the aglycone.

Structural Relationship to Resveratrol

This compound is the 3-O-β-D-glucoside derivative of resveratrol , differing by the addition of a glucose moiety at the C3 hydroxyl group. This modification impacts:

Physical Properties :

Metabolic Interconversion :

- Glycosylation/Hydrolysis : this compound and resveratrol interconvert in vivo via β-glucosidase activity, maintaining a dynamic equilibrium.

- Bioactivity Synergy : Both compounds act on overlapping pathways (e.g., NF-κB inhibition, SIRT1 activation), with this compound often demonstrating superior efficacy due to sustained plasma levels.

Structural Comparison :

| Attribute | This compound | Resveratrol |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₈ | C₁₄H₁₂O₃ |

| Key Functional Group | β-D-Glucopyranoside at C3 | Hydroxyl group at C3 |

| Bioavailability | Higher (glucoside form) | Lower (rapid metabolism) |

This glucosylation strategy exemplifies nature’s optimization of phytochemical bioactivity, balancing stability and target accessibility.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZMXCBWJGKHG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27208-80-6 | |

| Record name | Polydatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001030555 | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27208-80-6, 65914-17-2 | |

| Record name | Polydatin (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYDATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 140 °C | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Polydatin can be synthesized through various methods, including glycosylation of resveratrol. One common method involves the enzymatic or chemical attachment of a glucose molecule to the hydroxyl group of resveratrol. This process can be catalyzed by glycosyltransferases or achieved through chemical glycosylation using activated glucose donors .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Polygonum cuspidatum. The extraction process includes steps like reflux extraction, filtering, hydrolyzing, liquid-liquid extraction, and high-performance liquid chromatography . These methods ensure the isolation of this compound with high purity and yield.

Análisis De Reacciones Químicas

Hydrolysis of Polydatin

-

Enzymatic Hydrolysis this compound can be hydrolyzed to resveratrol using enzymes. Snailase can efficiently biotransform this compound to resveratrol with a 100% conversion yield . The optimal conditions for this biotransformation involve specific reaction temperatures, enzyme loads, and reaction times .

-

Polypeptide Catalysis Certain catalytically active polypeptides can hydrolyze this compound. These peptides consist of hydrophobic sequences and catalytic sites such as Glu, Asp, and His, which cleave the glucoside bonds . The hydrolytic activity of these peptides is influenced by their crystalline structure, the concentration of Zn2+ ions, pH, and the size/steric hindrance of the glucoside compounds .

Complexation with Cyclodextrins

-

Inclusion Complexes this compound forms inclusion complexes with cyclodextrins (CDs) like β-cyclodextrin (β-CD), methyl-β-cyclodextrin (Me-β-CD), and (2-hydroxy) propyl-β-cyclodextrin (HP-β-CD) . These complexes are typically 1:1 stoichiometric . The formation of these complexes can improve the solubility, thermal stability, and photostability of this compound .

-

Antioxidant Activity Enhancement Complexation with cyclodextrins enhances the antioxidant activity of this compound . For example, trans-polydatin-HP-β-CD complexes exhibit stronger DPPH radical-scavenging ability compared to native trans-polydatin . This enhancement is attributed to the increased hydrogen-donating ability of this compound upon complexation with CDs .

Interaction with rPrPres

-

Binding Interactions this compound interacts with recombinant prion protein rPrPres, showing a favorable binding pocket in the rPrPres structure . Molecular docking studies reveal that this compound binds strongly to rPrPres through hydrophobic interactions and hydrogen bonds .

-

Conformational Changes The heteromolecular association of rPrPres with this compound induces conformational transitions, leading to a more stable and compact prion protein structure . Molecular dynamics simulations show reduced backbone RMSD and radius of gyration in this compound-complexed rPrPres .

Uric Acid Lowering Effects

-

Metabolic Mechanisms this compound has uric acid-lowering effects, potentially mediated through impacts on amino acid, lipid, and energy metabolism . this compound intervention can restore differential metabolites and the metabolic network in hyperuricemic rats, approaching levels observed in normal rats .

Liver Protection

-

Molecular Mechanisms this compound exerts protective effects on liver diseases associated with oxidative stress . It can ameliorate liver function and insulin resistance, inhibit proinflammatory cytokines and lipid accumulation, regulate the PI3K/Akt/mTOR pathway, activate hepatic stellate cells, and increase antioxidant enzymes . this compound also acts as a free radical scavenger against reactive oxygen species due to its phenolic and ethylenic bond structure .

Aplicaciones Científicas De Investigación

Polydatin is a naturally occurring stilbenoid polyphenol and a derivative of resveratrol that exhibits a variety of biological activities, making it a promising therapeutic agent . It is known for its anti-inflammatory, antioxidant, and anti-apoptotic properties, which contribute to its protective effects against various diseases .

Therapeutic Applications of this compound

This compound has demonstrated therapeutic potential in several areas, including cancer, cardiovascular diseases, neurodegenerative diseases, and liver disorders .

Anti-Cancer Effects

This compound has shown anticancer activities against various types of cancer .

- Osteosarcoma: this compound inhibits the migration and proliferation of osteosarcoma cells. It induces apoptosis by reducing the expression/phosphorylation of STAT3, increasing autophagy-related gene expression, and increasing caspase-3 activity in vitro. This compound has also shown therapeutic effects against doxorubicin-resistant osteosarcoma by suppressing TUG1/Akt signaling, promoting apoptosis, and suppressing cell proliferation. Additionally, it reduces tumor size in animal models .

- Hepatocellular Carcinoma (HCC): this compound has positive effects against HCC through the inhibition of the Akt/STAT3–forkhead box protein O1 (FOXO1) signaling pathway, leading to apoptosis induction. It also inhibits proliferation, invasion, and migration of cell lines and reduces tumor growth by increasing caspase-3 expression and terminal deoxynucleotidyl transferase (TdT) dUTP nick-end labeling (TUNEL) activity in animal models of HCC .

- Leukemia and Carcinoma: this compound induces apoptosis against acute monocytic leukemia cell proliferation by modulating cyclin D1, Bcl-2, cyclin A, and Bax, accompanied by cell cycle arrest at the S phase. It also induces apoptosis in human nasopharyngeal carcinoma CNE cells through ROS-mediated mitochondrial dysfunction and endoplasmic reticulum stress .

- Other Cancers: this compound induces cell cycle arrest and apoptosis in laryngeal/cervical cancer and oral squamous cell carcinoma by suppressing platelet-derived growth factor (PDGF)/Akt signaling, stimulating cytochrome c release, and activating poly (ADP-ribose) polymerase (PARP) fragmentation. It also inhibits the progression of doxorubicin-resistant osteosarcoma by regulating the taurine-upregulated gene 1 (TUG1)/Akt signaling pathway. Suppressing the phosphorylation of CREB and cyclin D1 gene expression may be associated with the apoptotic effect of this compound on human breast cancer cells . this compound executes anticancer effects against glioblastoma multiforme by inhibiting the EGFR-AKT/ERK1/2/STAT3-SOX2/Snail signaling pathway .

Cardioprotective Effects

This compound can reduce cardiotoxicity and increase the anticancer properties of sunitinib in cellular models . It reduces reactive oxygen species (iROS), malondialdehyde (MDA), and leukotriene B4 (LTB4) in cardiomyocytes, cardiomyoblasts, and human renal adenocarcinoma cells . this compound also reduces the expression of pro-inflammatory cytokines and chemokines involved in myocardial damage and chemoresistance and down-regulates the signaling pathway of NLRP3 inflammasome, MyD88, and NF-κB .

Neuroprotective Effects

This compound exerts neuroprotective effects through its antioxidant, anti-inflammatory, and anti-apoptotic activities . It improves neurological dysfunction and reduces infarcted area in animal models by inhibiting various cell adhesion molecules (CAMs), ameliorating mitochondrial dysfunction, and decreasing ROS and pro-inflammatory factors. This compound also enhances behavioral scores and reduces brain edema and hemiplegia in animal models . It can improve cognitive function in conditions such as dementia, ethanol toxicity, and doxorubicin-induced cognitive impairment via antioxidant, anti-inflammatory, and anti-apoptotic effects in the hippocampus. Upregulation of the Nrf2/ARE signaling pathway plays an essential role in this effect. In addition, this compound ameliorates memory impairment in animal models via upregulation of brain-derived neurotrophic factor (BDNF) .

Liver Protection

This compound is commonly applied in protecting and treating liver disorders in preclinical studies .

Bone and Joint Disorders

This compound has shown protective effects against bone and joint disorders (BJDs) in both in vivo and in vitro studies .

Clinical Trials and Novel Delivery Systems

Further clinical trials and novel delivery systems of this compound are needed to reveal new insights to researchers .

Studies on Bone and Joint Disorders

Mecanismo De Acción

Polydatin exerts its effects through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis. It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway . By influencing these pathways, this compound can reduce inflammation, protect against oxidative damage, and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Resveratrol

Structural and Pharmacokinetic Differences

- Chemical Structure : Polydatin differs from resveratrol by a β-d-glucose group at the C-3 position, replacing resveratrol’s hydroxyl group (Fig. 1) . This glycosylation impacts solubility, absorption, and stability.

- Bioavailability : this compound exhibits higher metabolic stability due to reduced susceptibility to rapid glucuronidation and sulfation compared to resveratrol . However, both share low absolute bioavailability (this compound: ~2.9%) due to rapid clearance .

- Absorption Mechanisms : this compound is absorbed via sodium-dependent glucose transporter-1 (SGLT-1), whereas resveratrol relies on passive diffusion .

Table 1: Structural and Pharmacokinetic Comparison

| Property | This compound | Resveratrol |

|---|---|---|

| Chemical Structure | 3-β-d-glucosylated stilbene | Aglycone (non-glycosylated) |

| Primary Sources | Polygonum cuspidatum, grapes | Grapes, red wine, peanuts |

| Bioavailability | ~2.9% (low) | <1% (very low) |

| Absorption Pathway | SGLT-1 transporter | Passive diffusion |

| Metabolic Stability | Higher (glucose moiety) | Lower (rapid conjugation) |

Pharmacological Efficacy

- Antioxidant Activity: this compound surpasses resveratrol in scavenging ROS and enhancing Nrf2-dependent antioxidant pathways. It reduces oxidative stress markers (e.g., MDA, NO) more effectively in models of diabetic retinopathy and cardiac injury .

- Anti-Inflammatory Effects : Both compounds inhibit NF-κB and NLRP3 inflammasome pathways, but this compound shows superior efficacy in suppressing NETosis (neutrophil extracellular trap formation) in rheumatoid diseases .

- Metabolic Regulation : this compound outperforms resveratrol in improving lipid metabolism and glucose homeostasis, as shown in fructose-fed rat models .

- Anticancer Activity: this compound induces apoptosis and inhibits metastasis in oral squamous cell carcinoma by modulating EMT markers (e.g., E-cadherin upregulation), with comparable or enhanced effects relative to resveratrol .

Table 2: Key Pharmacological Comparisons

Clinical and Preclinical Outcomes

- Cardioprotection: this compound reduces myocardial infarction size and arrhythmias in ischemia-reperfusion models by enhancing NO synthesis via cNOS, a mechanism less pronounced in resveratrol .

- Safety Profile : Phase II trials indicate this compound’s low toxicity (200–400 mg/day), akin to resveratrol, but with fewer PAINS (pan-assay interference compounds) concerns due to O-glucosylation .

Comparison with Other Stilbenoids

While resveratrol remains the primary comparator, this compound’s glycosylation distinguishes it from other stilbenoids like piceatannol and pterostilbene. Limited evidence suggests this compound’s superior antioxidant and anti-inflammatory profiles, though direct studies are sparse .

Actividad Biológica

Polydatin, a natural stilbenoid polyphenol and a derivative of resveratrol, has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article delves into the pharmacological mechanisms, therapeutic targets, and health benefits associated with this compound, supported by various studies and research findings.

Overview of this compound

This compound (trans-3,4',5-trihydroxystilbene-3-β-D-glucoside) is primarily found in the roots of Polygonum cuspidatum and is recognized for its enhanced bioavailability compared to resveratrol. Its biological activities are attributed to its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and apoptosis .

Key Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anticancer Effects : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and cervical cancers. It achieves this by regulating cell cycle-related proteins and inhibiting glucose-6-phosphate dehydrogenase (G6PD), which is crucial for tumor growth .

- Cardioprotective Properties : this compound has been shown to protect against cardiovascular diseases by reducing oxidative stress and inflammation. It promotes the expression of antioxidant enzymes through the Nrf2 pathway .

- Anti-Diabetic Effects : Research indicates that this compound can improve insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for diabetes management .

- Neuroprotective Activity : this compound exhibits protective effects against neurodegenerative diseases by attenuating neuronal apoptosis and promoting autophagy through modulation of key signaling pathways such as MAPK and PI3K/Akt/mTOR .

- Anti-Microbial Properties : It has demonstrated efficacy against various pathogens, including Helicobacter pylori, highlighting its potential as an antimicrobial agent .

This compound's therapeutic effects are mediated through several mechanisms:

- Antioxidant Activity : this compound reduces lipid peroxidation and enhances the activity of antioxidant enzymes, thereby mitigating oxidative damage in cells .

- Anti-Inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways, contributing to its cardioprotective and neuroprotective effects .

- Regulation of Apoptosis : this compound influences apoptosis-related proteins (e.g., Bcl-2, Bax) to promote cell survival in various pathological conditions .

Study on Hyperuricemic Rats

In a study involving hyperuricemic rats, this compound administration resulted in significant recovery of biochemical indicators associated with liver and kidney function. Metabolomic analysis revealed that this compound could reverse metabolic disturbances by regulating amino acid and lipid metabolism pathways .

Antitumor Activity in Cervical Cancer

Another study demonstrated that this compound effectively inhibited cervical cancer cell proliferation by affecting cell cycle proteins (p21, p27) and epithelial-mesenchymal transition markers (E-cadherin). The compound also reduced c-Myc expression, which is linked to tumor growth and metastasis .

Data Summary Table

Q & A

Q. What experimental models are commonly used to study polydatin’s antioxidant activity, and how do they address mechanistic pathways?

this compound’s antioxidant effects are typically evaluated using in vitro oxidative stress models (e.g., hydrogen peroxide-induced cell damage) and in vivo disease models such as cerebral ischemia-reperfusion injury. Key parameters include malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) levels to quantify oxidative stress modulation. Mechanistic studies often focus on the Nrf2/ARE pathway and mitochondrial protection .

Q. How does this compound’s bioavailability compare to resveratrol, and what methodologies validate this difference?

this compound’s higher bioavailability stems from its glucose moiety, which enhances intestinal absorption and resistance to enzymatic degradation. Comparative pharmacokinetic studies in rodents use HPLC or LC-MS to measure plasma concentrations over time. For example, this compound shows a 5-fold higher bioavailability than resveratrol in murine models, validated via AUC (area under the curve) calculations .

Q. What standardized protocols exist for isolating this compound from natural sources like Polygonum cuspidatum?

this compound is typically extracted using ethanol-water solvent systems, followed by column chromatography (e.g., macroporous resin or silica gel). Purity is assessed via HPLC with UV detection at 306 nm, referencing standard this compound peaks. Yield optimization studies often employ response surface methodology (RSM) to refine extraction parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported anti-inflammatory effects across different disease models?

Discrepancies arise due to context-dependent modulation of NF-κB and MAPK pathways. For example, this compound suppresses TNF-α-induced NF-κB activation in skeletal muscle atrophy (via AKT-mediated pathways) but enhances eNOS activity in diabetic vascular dysfunction. Systematic meta-analyses of dose-response curves and tissue-specific signaling crosstalk are critical to contextualize these differences .

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective effects in preclinical studies?

Rodent models of Parkinson’s disease (e.g., MPTP-induced neurotoxicity) and stroke (middle cerebral artery occlusion) are widely used. Behavioral assays (e.g., rotarod, Morris water maze) combined with biomarkers like GFAP (astrocytosis) and IL-6 (neuroinflammation) provide robust endpoints. Dose-ranging studies must account for blood-brain barrier penetration, validated via LC-MS detection of this compound in cerebrospinal fluid .

Q. How should researchers address variability in this compound’s efficacy against osteoporosis across gender-specific models?

Most studies use ovariectomized female mice to mimic postmenopausal osteoporosis, focusing on serum OPG/RANKL ratios and β-catenin signaling. However, male models (e.g., dexamethasone-induced bone loss) show divergent responses due to androgen-polydatin interactions. Stratified randomization and sex-specific statistical adjustments (e.g., ANCOVA) are recommended to mitigate bias .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in complex disease models?

One-way ANOVA with post-hoc Dunnett’s tests is standard for comparing multiple doses against controls. For longitudinal studies (e.g., diabetes nephropathy), mixed-effects models account for repeated measures of serum creatinine, urinary albumin, and fibrosis markers (e.g., TGF-β1). Power analysis must ensure sample sizes ≥8 per group to detect ≥30% effect sizes .

Methodological Challenges and Data Interpretation

Q. How can in vitro findings on this compound’s antiviral potential (e.g., SARS-CoV-2 spike protein inhibition) be translated to in vivo relevance?

While molecular docking studies suggest this compound binds to ACE2 receptors, in vivo validation requires transgenic murine models expressing human ACE2. Viral load quantification (RT-qPCR) and cytokine profiling (multiplex ELISA) in lung tissue are essential. Conflicting data from oncology cohorts (e.g., reduced COVID-19 incidence) necessitate RCTs with rigorous confounder control .

Q. What strategies improve reproducibility in this compound studies, particularly in hepatoprotection research?

Standardize liver injury models (e.g., CCl4-induced fibrosis vs. acetaminophen toxicity) and endpoint assays (e.g., ALT/AST levels, histopathological scoring). Reporting detailed protocols for this compound administration (e.g., oral gavage vs. intraperitoneal) and vehicle controls (e.g., DMSO concentration) is critical. Collaborative inter-laboratory validation studies are encouraged .

Q. How can researchers integrate multi-omics data to elucidate this compound’s pleiotropic mechanisms in metabolic disorders?

Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) of liver or adipose tissue from this compound-treated diabetic rodents reveal pathway enrichment in glucose metabolism (AMPK/PGC-1α) and lipid oxidation (PPARα). Systems biology tools like WGCNA (weighted gene co-expression network analysis) identify hub genes (e.g., SREBP1) for functional validation via CRISPR/Cas9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.